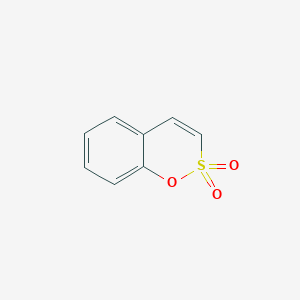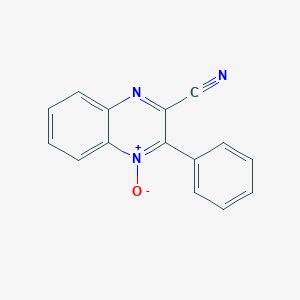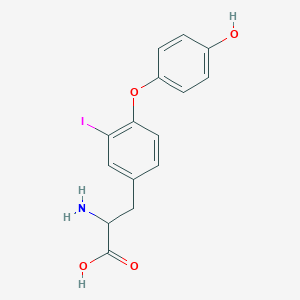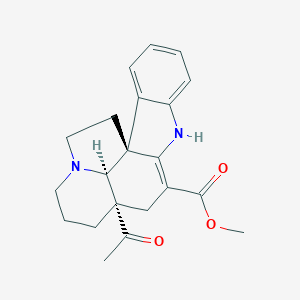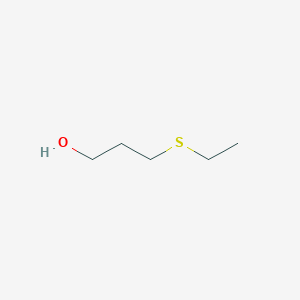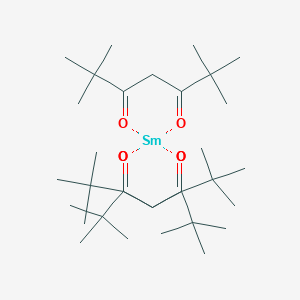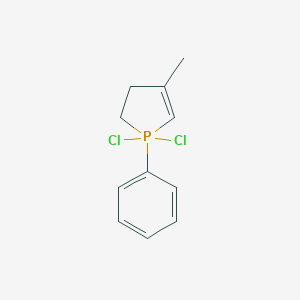
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is a heterocyclic compound that has gained attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of phospholes, which are five-membered heterocyclic compounds containing one phosphorus atom and four carbon atoms.
作用機序
The exact mechanism of action of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is not yet fully understood. However, studies have shown that this compound interacts with various biological molecules, including proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole in lab experiments is its unique chemical properties, which make it a versatile compound for use in various applications. However, one of the limitations of using this compound is its high cost and the complexity of its synthesis, which can make it challenging to obtain in large quantities.
将来の方向性
There are several potential future directions for the study of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole. One of the most promising directions is the development of new synthetic methods that can produce this compound in larger quantities and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer therapy and organic electronics.
合成法
The synthesis of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is a multi-step process that involves the reaction of various reagents. One of the commonly used methods for synthesizing this compound is the reaction of 1,1-Dichloro-2,3-diphenylphosphacyclopent-4-ene with methyl lithium in the presence of a catalytic amount of nickel chloride. The resulting intermediate is then treated with hydrochloric acid and sodium nitrite to obtain the final product.
科学的研究の応用
1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic electronics. It has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and other electronic devices.
特性
CAS番号 |
17154-12-0 |
|---|---|
分子式 |
C11H13Cl2P |
分子量 |
247.1 g/mol |
IUPAC名 |
1,1-dichloro-4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole |
InChI |
InChI=1S/C11H13Cl2P/c1-10-7-8-14(12,13,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
InChIキー |
AEMRMAGLXFMHPL-UHFFFAOYSA-N |
SMILES |
CC1=CP(CC1)(C2=CC=CC=C2)(Cl)Cl |
正規SMILES |
CC1=CP(CC1)(C2=CC=CC=C2)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



